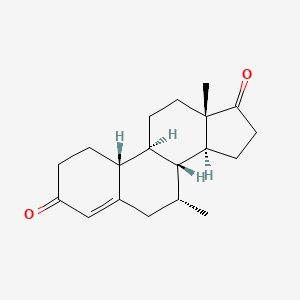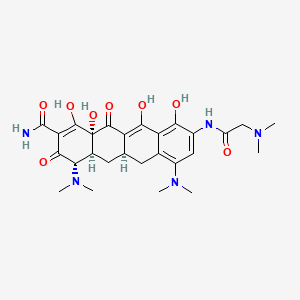![molecular formula C19H14O5 B583481 Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate CAS No. 143034-66-6](/img/structure/B583481.png)
Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate involves several steps. One common method includes the reaction of specific anthranilic acid derivatives under controlled conditions . The reaction conditions typically involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid
Análisis De Reacciones Químicas
Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, under appropriate conditions.
Common reagents used in these reactions include p-toluenesulfonic acid and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical studies to understand molecular interactions.
Medicine: Investigated for potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, although detailed studies on its mechanism are limited .
Comparación Con Compuestos Similares
Similar compounds include other derivatives of anthranilic acid and related structures. These compounds share some chemical properties but differ in their specific applications and reactivity. The uniqueness of Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
143034-66-6 |
|---|---|
Fórmula molecular |
C19H14O5 |
Peso molecular |
322.316 |
InChI |
InChI=1S/C19H14O5/c1-2-22-18(20)14-9-12-10-23-15-8-7-11-5-3-4-6-13(11)16(15)17(12)24-19(14)21/h3-9H,2,10H2,1H3 |
Clave InChI |
IMGOTWSANJNNKF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C3=C(C=CC4=CC=CC=C43)OC2)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


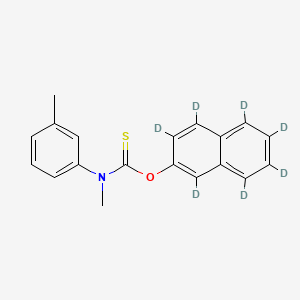
![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)
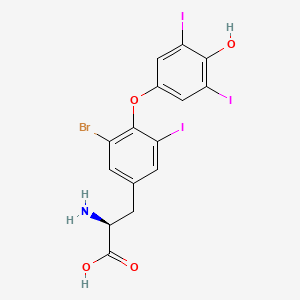
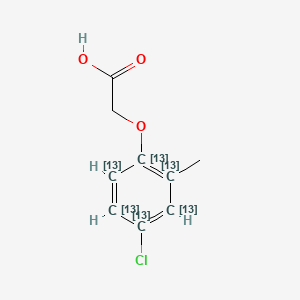
![2,5-Methano-2H-cyclopenta[c]pyridin-4(3H)-one,hexahydro-(9CI)](/img/new.no-structure.jpg)
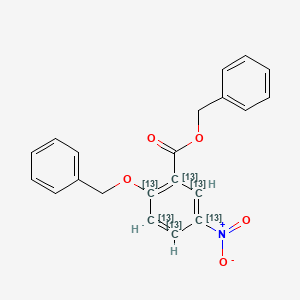
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
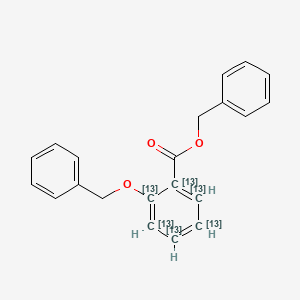
![2-[15N]Acetamido-2-deoxy-D-glucose](/img/structure/B583417.png)
![Ochratoxin B-[d5]](/img/structure/B583418.png)
